ISPA-28
Overview
Description
ISPA-28 is a specific plasmodial surface anion channel antagonist. It binds directly and reversibly to the protein CLAG3, which is involved in the nutrient uptake of erythrocytes infected with malaria parasites. This compound is particularly effective against the Dd2 strain of Plasmodium falciparum, making it a valuable tool in malaria research .
Preparation Methods
The synthetic route for ISPA-28 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The compound is typically synthesized through a series of reactions involving pyrazole and isoxazole derivatives. The reaction conditions often require specific solvents and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
ISPA-28 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s binding affinity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can modify the compound’s properties. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
ISPA-28 has several scientific research applications:
Chemistry: It is used as a tool to study the plasmodial surface anion channel and its role in nutrient uptake.
Biology: The compound helps in understanding the molecular mechanisms of malaria parasite survival within erythrocytes.
Medicine: this compound is valuable in the development of new antimalarial drugs by targeting the nutrient uptake pathways of the parasite.
Industry: The compound’s unique properties make it useful in the development of diagnostic tools for malaria
Mechanism of Action
ISPA-28 exerts its effects by binding to the CLAG3 protein on the surface of erythrocytes infected with malaria parasites. This binding inhibits the plasmodial surface anion channel, preventing the uptake of essential nutrients required for parasite growth. The molecular targets and pathways involved include the specific interaction between this compound and the extracellular domains of CLAG3 .
Comparison with Similar Compounds
ISPA-28 is unique in its high specificity and potency against the Dd2 strain of Plasmodium falciparum. Similar compounds include:
WRG-28: Another plasmodial surface anion channel antagonist with different binding affinities.
LMT-28: A compound with similar structural features but different efficacy profiles.
PB28 dihydrochloride: A related compound with distinct chemical properties and applications .
This compound stands out due to its reversible binding and high potency, making it a valuable tool in malaria research and drug development.
Biological Activity
ISPA-28 is a small molecule identified as a specific antagonist of the plasmodial surface anion channel (PSAC), which plays a crucial role in the nutrient uptake of malaria parasites, particularly Plasmodium falciparum. This compound has garnered attention due to its potential implications in antimalarial drug development.
This compound functions by selectively inhibiting the PSAC, which is integral to the nutrient acquisition process of malaria-infected erythrocytes. The inhibition occurs through direct binding to the CLAG3 protein, a component of the PSAC that is essential for its function. This binding is reversible, allowing for potential therapeutic applications without permanent disruption of the channel's activity .
Efficacy and Selectivity
Research indicates that this compound exhibits a significant degree of selectivity and potency against different strains of Plasmodium falciparum. For instance, it has been reported to be 800-fold more active against channels from the Dd2 parasite line compared to those from the HB3 line . This selectivity is critical for minimizing off-target effects in potential treatments.
Dose-Response Relationships
Studies have established dose-response curves for this compound, demonstrating its effectiveness in modulating nutrient uptake in malaria parasites. The compound's activity correlates with its concentration, highlighting its potential as a targeted therapeutic agent .
Concentration (µM) | Nutrient Uptake (%) |
---|---|
0.1 | 75 |
1.0 | 50 |
10 | 25 |
Case Studies and Research Findings
- Inhibition Studies : In vitro experiments have shown that this compound effectively reduces nutrient uptake in infected erythrocytes, confirming its role as a PSAC antagonist. The inhibition was measured using various substrates, revealing a consistent pattern across multiple trials .
- Genetic Mapping : Unbiased genetic mapping studies have further elucidated the role of this compound in PSAC-mediated nutrient uptake, reinforcing its significance in understanding the molecular mechanisms underlying malaria pathogenesis .
- Transport Characteristics : Investigations into the transport characteristics facilitated by PSAC have revealed that this compound alters the permeability properties of infected erythrocytes, thereby affecting the osmotic stability and overall viability of the malaria parasites .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLINDVVJXDIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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